molecular formula C11H13BrFNO B13611945 3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol

3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13611945
M. Wt: 274.13 g/mol
InChI Key: VODZHYSBNYBCPI-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-2-fluorobenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield the corresponding azide derivative, while oxidation of the hydroxyl group with potassium permanganate would produce a ketone.

Scientific Research Applications

3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The presence of the fluorine and bromine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorobenzyl)pyrrolidin-3-ol
  • 3-(4-Bromobenzyl)pyrrolidin-3-ol
  • 3-(4-Chlorobenzyl)pyrrolidin-3-ol

Uniqueness

3-(4-Bromo-2-fluorobenzyl)pyrrolidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various applications compared to its analogs .

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-9-2-1-8(10(13)5-9)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

VODZHYSBNYBCPI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=C(C=C(C=C2)Br)F)O

Origin of Product

United States

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